epi-Ivermectin B1a Exhibits a >100-Fold Reduction in Acaricidal Activity Compared to Ivermectin B1a
The biological activity of epi-Ivermectin B1a is dramatically lower than that of the parent compound, Ivermectin B1a. This is a direct result of the stereochemical change at the C-2 position . The LC90 value against Tetranychus urticae for epi-Ivermectin B1a is 4.0 ppm, while for Ivermectin B1a it is 0.038 ppm .
| Evidence Dimension | Acaricidal potency |
|---|---|
| Target Compound Data | LC90 = 4.0 ppm |
| Comparator Or Baseline | Ivermectin B1a (LC90 = 0.038 ppm) |
| Quantified Difference | epi-Ivermectin B1a is 105.3-fold less potent |
| Conditions | In vitro assay against Tetranychus urticae |
Why This Matters
This extreme potency differential confirms that epi-Ivermectin B1a is a therapeutically inactive impurity, making its precise quantification in drug formulations critical for ensuring product efficacy and safety.
